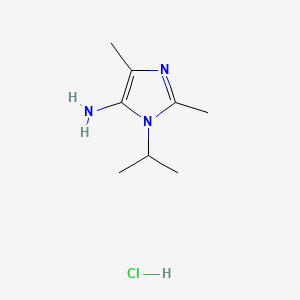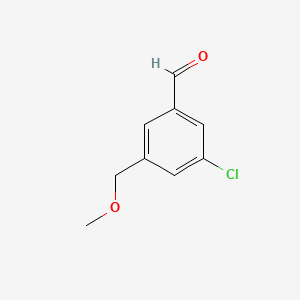![molecular formula C14H29Cl2N3O3 B13453907 tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)
tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, an oxolane ring, and a tert-butyl carbamate group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents .
Medicine
In medicine, tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride is investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The oxolane ring and tert-butyl carbamate group contribute to the compound’s overall stability and solubility, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (piperazin-1-yl)acetate
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and oxolane rings, along with the tert-butyl carbamate group, allows for versatile applications in various fields .
Propriétés
Formule moléculaire |
C14H29Cl2N3O3 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
tert-butyl N-[(4-piperazin-1-yloxolan-3-yl)methyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H27N3O3.2ClH/c1-14(2,3)20-13(18)16-8-11-9-19-10-12(11)17-6-4-15-5-7-17;;/h11-12,15H,4-10H2,1-3H3,(H,16,18);2*1H |
Clé InChI |
BXRFXIFXAMCLFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1COCC1N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)

![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)

![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)





![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
